
2-Bromo-6-thiocyanato-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-thiocyanato-phenylamine is an organic compound with the molecular formula C7H5BrN2S. It is a derivative of phenylamine, where the bromine and thiocyanate groups are substituted at the 2 and 6 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-thiocyanato-phenylamine typically involves a multi-step process. One common method includes the nitration of phenylamine to introduce a nitro group, followed by reduction to convert the nitro group to an amine. Subsequent bromination introduces the bromine atom at the desired position. Finally, thiocyanation is performed to introduce the thiocyanate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-thiocyanato-phenylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and thiocyanate groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiocyanate or potassium thiocyanate can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-thiocyanato-phenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-thiocyanato-phenylamine involves its interaction with various molecular targets. The bromine and thiocyanate groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-thiocyanato-phenylamine
- 2-Bromo-6-chlorophenylamine
- 2-Bromo-6-fluorophenylamine
Uniqueness
2-Bromo-6-thiocyanato-phenylamine is unique due to the presence of both bromine and thiocyanate groups at specific positions on the phenyl ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C7H5BrN2S |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
(2-amino-3-bromophenyl) thiocyanate |
InChI |
InChI=1S/C7H5BrN2S/c8-5-2-1-3-6(7(5)10)11-4-9/h1-3H,10H2 |
InChI Key |
YEDPXDUGKNQOKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
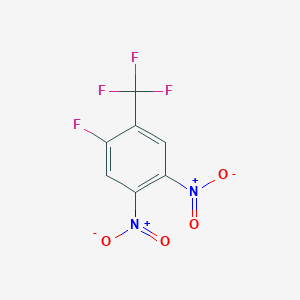
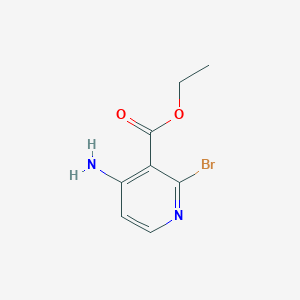
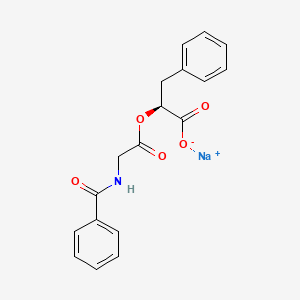
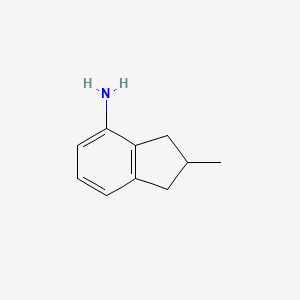
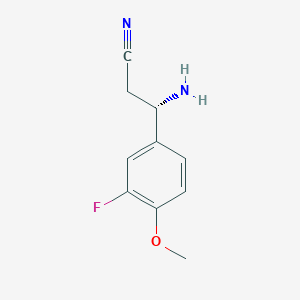

![2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide](/img/structure/B13027838.png)

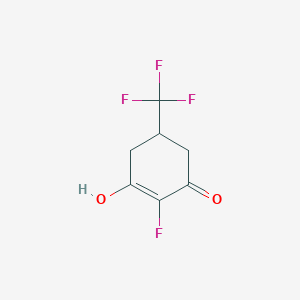
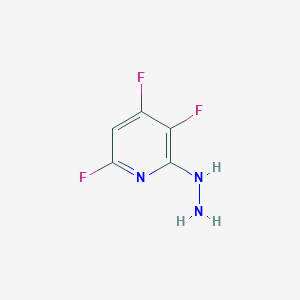
![tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B13027858.png)

